molecular formula C12H13ClIN5O B251166 N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide

N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide

Cat. No.: B251166
M. Wt: 405.62 g/mol
InChI Key: DJCOJDRRCQNUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a butyl group, and halogenated benzamide, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide typically involves multi-step reactions. The initial step often includes the formation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. Subsequent steps involve the introduction of the butyl group and the halogenation of the benzamide ring. Common reagents used in these reactions include sodium azide, butyl bromide, and halogenating agents like iodine and chlorine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods allows for the large-scale production required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzamide ring.

Scientific Research Applications

N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-2H-tetrazol-5-yl)-2,2-diphenylacetamide
  • N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide

Uniqueness

N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide stands out due to its unique combination of a tetrazole ring, butyl group, and halogenated benzamide. This structural uniqueness contributes to its diverse range of applications and potential as a versatile research compound.

Properties

Molecular Formula

C12H13ClIN5O

Molecular Weight

405.62 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide

InChI

InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20)

InChI Key

DJCOJDRRCQNUPZ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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